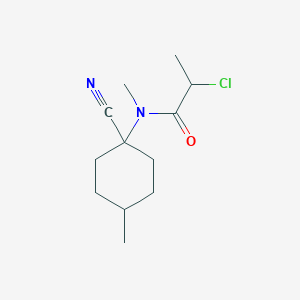
2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H16F3N3O3S2 and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Iqbal et al. (2017) explored the synthesis of S-substituted derivatives of 5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol, demonstrating potential antibacterial activity against five bacterial strains. The compounds were synthesized through a four-step process, including the reaction of alkyl/aralkylhalides with the base compound in an aprotic polar solvent. This research highlights the compound's promise in developing new antibacterial agents Iqbal et al., 2017.
Anticancer Agents
Another significant application is in anticancer research, where compounds bearing the 1,3,4-oxadiazole moiety, such as the one you're interested in, have been evaluated for their potential as anticancer agents. A study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as promising anticancer agents. Their research concluded that these derivatives exhibit potential anticancer activities, indicating their utility in anticancer drug development Rehman et al., 2018.
Alzheimer’s Disease Treatment
Research by Rehman et al. (2018) also explored the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. The compounds underwent spectral analysis and were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. This study underscores the potential of such compounds in developing new therapeutic options for Alzheimer’s disease Rehman et al., 2018.
Corrosion Inhibition
Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid. Their research employed gravimetric, electrochemical, SEM, and computational methods to assess the effectiveness of these compounds as corrosion inhibitors. The study reveals that such compounds can form protective layers on mild steel surfaces, indicating their application in corrosion prevention Ammal et al., 2018.
Propiedades
IUPAC Name |
2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3S2/c1-2-10-5-6-11(24-10)25(21,22)20-7-3-4-9(8-20)12-18-19-13(23-12)14(15,16)17/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSLLQCOXPLCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2767654.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2767658.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one](/img/structure/B2767660.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2767661.png)
![2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2767662.png)


![6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B2767666.png)
![4-[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-chlorophenyl)methyl]butanamide](/img/structure/B2767674.png)
![4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide](/img/structure/B2767675.png)

